Cas no 1855890-02-6 (4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid)

4-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a fluorinated pyrazole derivative with notable applications in medicinal chemistry and agrochemical research. Its structure incorporates a trifluoromethyl group, enhancing its metabolic stability and lipophilicity, which is advantageous for bioactive molecule design. The butanoic acid moiety provides a functional handle for further derivatization, making it a versatile intermediate in synthetic pathways. This compound is particularly valued for its potential as a building block in the development of pharmaceuticals, including anti-inflammatory and antimicrobial agents, due to the pyrazole core's known pharmacological relevance. Its well-defined chemical properties and synthetic accessibility support its use in high-precision research applications.
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid structure
1855890-02-6 structure
商品名:4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
CAS番号:1855890-02-6
MF:C10H13F3N2O2
メガワット:250.217633008957
MDL:MFCD28962924
CID:5211376
PubChem ID:119056226

4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
    • MDL: MFCD28962924
    • インチ: 1S/C10H13F3N2O2/c1-2-7-6-8(10(11,12)13)14-15(7)5-3-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)
    • InChIKey: POALUZOCFAZZRV-UHFFFAOYSA-N
    • ほほえんだ: N1(CCCC(O)=O)C(CC)=CC(C(F)(F)F)=N1

4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-233248-5.0g
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
1855890-02-6 95%
5.0g
$2443.0 2024-06-19
Enamine
EN300-233248-10.0g
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
1855890-02-6 95%
10.0g
$3622.0 2024-06-19
Enamine
EN300-233248-0.25g
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
1855890-02-6 95%
0.25g
$418.0 2024-06-19
Enamine
EN300-233248-1g
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
1855890-02-6
1g
$842.0 2023-09-15
Enamine
EN300-233248-0.1g
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
1855890-02-6 95%
0.1g
$293.0 2024-06-19
Enamine
EN300-233248-0.5g
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
1855890-02-6 95%
0.5g
$656.0 2024-06-19
Enamine
EN300-233248-5g
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
1855890-02-6
5g
$2443.0 2023-09-15
Enamine
EN300-233248-1.0g
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
1855890-02-6 95%
1.0g
$842.0 2024-06-19
Enamine
EN300-233248-0.05g
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
1855890-02-6 95%
0.05g
$197.0 2024-06-19
Enamine
EN300-233248-2.5g
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
1855890-02-6 95%
2.5g
$1650.0 2024-06-19

4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 関連文献

4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acidに関する追加情報

Introduction to 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS No. 1855890-02-6)

4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, also known by its CAS number 1855890-02-6, is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of pyrazoles, which are characterized by their five-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group and an ethyl substituent on the pyrazole ring, along with a butanoic acid moiety, imparts unique chemical and biological properties to this molecule.

The chemical structure of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is defined by its molecular formula C12H13F3N2O2. The trifluoromethyl group (CF3) is a common functional group in pharmaceuticals due to its strong electron-withdrawing effect, which can influence the compound's lipophilicity and metabolic stability. The ethyl substituent on the pyrazole ring adds steric bulk and can affect the compound's binding affinity to biological targets. The butanoic acid moiety provides a carboxylic acid functional group, which can participate in various chemical reactions and interactions with biological systems.

In the context of pharmaceutical research, 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has been explored for its potential therapeutic applications. Recent studies have highlighted its activity as an inhibitor of specific enzymes and receptors, making it a promising candidate for drug development. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways and are often implicated in various diseases, including cancer and inflammatory disorders.

The biological activity of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is not limited to kinase inhibition. Studies have also demonstrated its potential as an anti-inflammatory agent. In vitro experiments have shown that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions. Additionally, preliminary in vivo studies have indicated that it may have neuroprotective properties, potentially offering benefits in neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has been optimized to improve yield and purity. Various synthetic routes have been reported, including multistep processes involving the formation of the pyrazole ring followed by functional group modifications. One common approach involves the condensation of 3-trifluoromethylpyrazole with an appropriate aldehyde or ketone, followed by esterification and subsequent hydrolysis to form the carboxylic acid. These synthetic methods are crucial for ensuring the availability of high-quality material for further research and development.

In terms of safety and handling, 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid should be managed with standard laboratory precautions due to its chemical properties. It is important to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Storage conditions should be controlled to prevent degradation or contamination.

The future prospects for 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid are promising. Ongoing research is focused on elucidating its mechanism of action at a molecular level and exploring its potential therapeutic applications in more detail. Clinical trials may be initiated to evaluate its safety and efficacy in human subjects, paving the way for potential drug development. Additionally, efforts are being made to develop derivatives of this compound with enhanced pharmacological properties, such as improved bioavailability or reduced side effects.

In conclusion, 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS No. 1855890-02-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activity make it a valuable tool for investigating various biological processes and developing new therapeutic agents. As research continues to advance, it is likely that this compound will play an increasingly important role in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量